molecular formula C25H19ClN4O2 B2509671 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide CAS No. 1251601-00-9

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B2509671
CAS No.: 1251601-00-9
M. Wt: 442.9
InChI Key: USZFQKXJXRKTFI-UHFFFAOYSA-N
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Description

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyridine ring, and a butyrylamino group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Pyridine Intermediate: : The initial step involves the preparation of the 5-(butyrylamino)pyridine intermediate. This can be achieved through the acylation of 5-aminopyridine with butyryl chloride in the presence of a base such as triethylamine.

  • Cyclopentylpiperidine Formation: : The next step involves the synthesis of N-cyclopentylpiperidine. This can be done by reacting cyclopentylamine with piperidine-4-carboxylic acid under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Coupling Reaction: : The final step is the coupling of the 5-(butyrylamino)pyridine intermediate with N-cyclopentylpiperidine-4-carboxylic acid. This step typically involves the use of a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in targeting specific receptors or enzymes in the body.

    Pharmacology: It may be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Protein Binding: The compound could bind to proteins, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(butyrylamino)pyridin-2-yl]-N-cyclohexylpiperidine-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-[5-(butyrylamino)pyridin-2-yl]-N-methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of a cyclopentyl group.

Uniqueness

1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1251601-00-9

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

USZFQKXJXRKTFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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